molecular formula C26H24N2O5 B2842520 ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-36-6

ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2842520
CAS No.: 868224-36-6
M. Wt: 444.487
InChI Key: NZBFOVAQQJMHIM-UHFFFAOYSA-N
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Description

ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that features a naphthalene moiety, an isoquinoline ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthalen-1-ylamino Intermediate: This step involves the reaction of naphthalene with an amine to form the naphthalen-1-ylamino group.

    Coupling with Isoquinoline: The naphthalen-1-ylamino intermediate is then coupled with an isoquinoline derivative under specific conditions to form the core structure.

    Esterification: The final step involves esterification to introduce the ethyl ester group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and isoquinoline moieties allow for strong binding interactions, potentially inhibiting or activating specific pathways. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(naphthalen-1-ylamino)-ethyl)-butyramide
  • Ethyl 2-(naphthalen-1-ylamino)-2-oxoacetate

Uniqueness

ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is unique due to its combination of a naphthalene moiety, an isoquinoline ring, and an ester functional group. This unique structure provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-3-32-26(31)17(2)33-23-13-7-11-21-20(23)14-15-28(25(21)30)16-24(29)27-22-12-6-9-18-8-4-5-10-19(18)22/h4-15,17H,3,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBFOVAQQJMHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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